(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone
Overview
Description
“(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone” is a compound with the molecular formula C11H13N3O4 . It is an aromatic compound containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring and a benzene ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The benzene ring is a six-membered ring with six carbon atoms. These rings are linked to each other .
Scientific Research Applications
Synthesis of Potential PET Agents for Parkinson's Disease Imaging
A study describes the synthesis of a compound similar to "(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone" as a precursor for a new potential PET (Positron Emission Tomography) agent, targeting the LRRK2 enzyme in Parkinson's disease. This compound, through a series of chemical reactions, facilitated the development of a tracer with high radiochemical yield and purity, indicating its potential for brain imaging applications related to Parkinson's disease (Wang et al., 2017).
Development of Pyrrolo[1,2-b]cinnolin-10-one Derivatives
Another research effort focused on the reduction of compounds structurally related to "this compound," leading to the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives. These compounds have shown promise in synthetic organic chemistry, offering new pathways for the development of complex molecules (Kimbaris & Varvounis, 2000).
Creation of Unusual Morpholinone Heterocycles
Research into diastereo- and enantioselective addition of homoenolates to nitrones has led to the generation of unusual morpholinone heterocycles. These compounds were synthesized using a chiral N-heterocyclic carbene as the catalyst, showcasing the potential of morpholinone derivatives in producing high-value compounds with significant stereocontrol (Phillips, Reynolds, & Scheidt, 2008).
Antitumor Activity of Morpholinone Derivatives
A study on 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound structurally related to "this compound," revealed its distinct inhibition on the proliferation of several cancer cell lines. This finding highlights the therapeutic potential of morpholinone derivatives in cancer treatment (Tang & Fu, 2018).
Properties
IUPAC Name |
(2-amino-4-nitrophenyl)-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSDHNCTBBINMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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